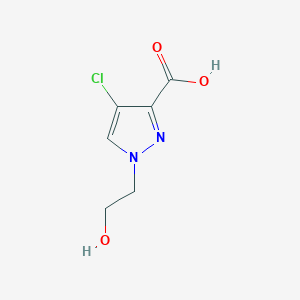
Rel-(3S,4R)-4-fluorotetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Fluorotetrahydrofuran-3-ol: is a fluorinated organic molecule belonging to the class of fluorinated tetrahydrofurans. It possesses a five-membered ring structure with four carbon atoms and one oxygen atom. A fluorine atom is attached to the fourth carbon (C4) in the cis configuration, meaning it is on the same side of the ring plane as the hydroxyl group (OH) attached to the third carbon (C3). This specific configuration can influence the molecule’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-4-Fluorotetrahydrofuran-3-ol can be synthesized through various methods, including ring-opening reactions of fluorinated epoxides or cyclization of fluorinated diols. These reactions typically involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods for cis-4-fluorotetrahydrofuran-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: cis-4-Fluorotetrahydrofuran-3-ol undergoes various chemical reactions, including substitution reactions, where the hydroxyl group (OH) can be replaced with other functional groups using suitable reagents. It can also undergo degradation reactions, such as hydrolysis (cleavage by water) or thermal decomposition at high temperatures.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and other nucleophiles that can react with the hydroxyl group. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of cis-4-fluorotetrahydrofuran-3-ol, while degradation reactions can lead to simpler molecules or fragments of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology and Medicine: In biology and medicine, fluorinated compounds like cis-4-fluorotetrahydrofuran-3-ol are studied for their potential therapeutic properties. Fluorine atoms can significantly influence the biological activity of molecules, making them useful in drug discovery and development.
Industry: In the industrial sector, cis-4-fluorotetrahydrofuran-3-ol can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific characteristics, such as improved stability or reactivity.
Mecanismo De Acción
Currently, there is no documented information regarding the specific mechanism of action of cis-4-fluorotetrahydrofuran-3-ol in biological systems. the presence of the fluorine atom and hydroxyl group suggests that it may interact with various molecular targets and pathways, potentially influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cis-4-fluorotetrahydrofuran-3-ol include other fluorinated tetrahydrofurans and fluorinated organic molecules. These compounds share structural similarities but may differ in their specific functional groups or configurations.
Uniqueness: The uniqueness of cis-4-fluorotetrahydrofuran-3-ol lies in its specific cis configuration and the presence of both a fluorine atom and a hydroxyl group. This combination of features can influence its reactivity and properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C4H7FO2 |
|---|---|
Peso molecular |
106.10 g/mol |
Nombre IUPAC |
(3S,4R)-4-fluorooxolan-3-ol |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m1/s1 |
Clave InChI |
INQHWCYKASVEQT-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](CO1)F)O |
SMILES canónico |
C1C(C(CO1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


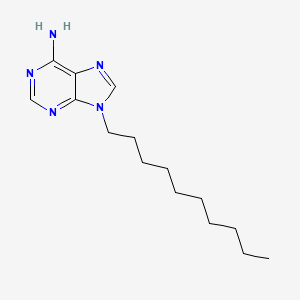
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
![1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937025.png)
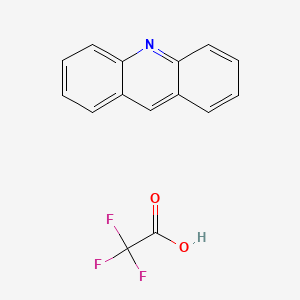
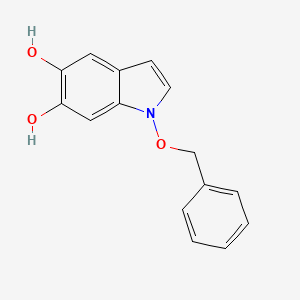
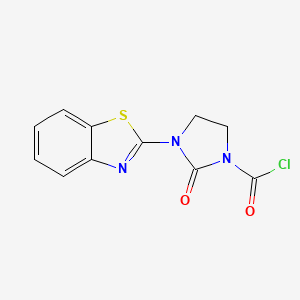
![(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)
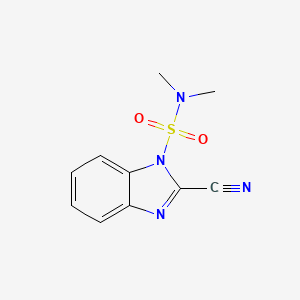
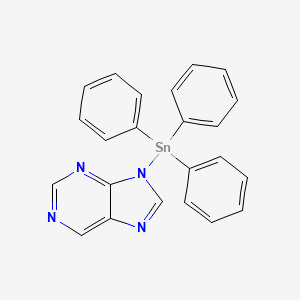
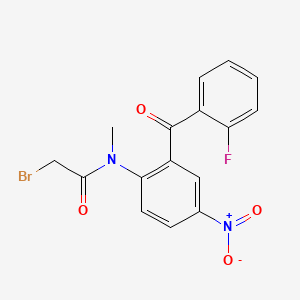
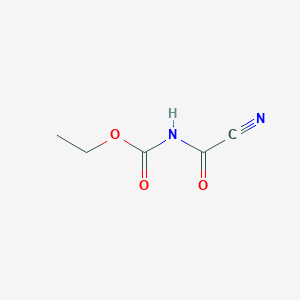
![12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937072.png)
![1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12937076.png)
